molecular formula C18H23N5O3 B2812216 N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-35-2

N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2812216
CAS No.: 946279-35-2
M. Wt: 357.414
InChI Key: RUIVGKQTQMHYSN-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS 946279-35-2) is a synthetic heterocyclic compound with a molecular formula of C18H23N5O3 and a molecular weight of 357.4 g/mol . It belongs to the imidazo[2,1-c][1,2,4]triazine class, characterized by a fused bicyclic core structure substituted with a p-tolyl group at the 8-position and an N-(3-ethoxypropyl) carboxamide moiety at the 3-position . This structural motif is of significant interest in medicinal chemistry research. The 3-ethoxypropyl chain on the carboxamide functional group is a key feature that may influence the compound's physicochemical properties, such as solubility, making it a valuable scaffold for structure-activity relationship (SAR) studies . While the specific biological profile of this compound requires further investigation, analogs within this chemical class are frequently explored for their potential interactions with various enzymatic targets and have been investigated in contexts such as fibrotic diseases, chronic organ conditions, and disorders of the nervous system . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-ethoxypropyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-3-26-12-4-9-19-16(24)15-17(25)23-11-10-22(18(23)21-20-15)14-7-5-13(2)6-8-14/h5-8H,3-4,9-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIVGKQTQMHYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of an intermediate compound, which is then subjected to cyclization and functional group modifications to yield the final product. Specific reagents and catalysts, such as palladium or other transition metals, may be used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization, distillation, and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The p-tolyl group in the target compound is a key structural feature. Similar compounds exhibit variations in this aromatic substituent, which influence electronic and steric properties:

Compound Aromatic Substituent Key Differences & Implications
Target compound p-tolyl (4-methyl) Methyl enhances lipophilicity and electron-donating effects.
8-(4-Fluorophenyl) analog [] 4-fluorophenyl Fluorine increases electronegativity, potentially improving binding affinity to polar targets.
EIMTC [] 4-methoxyphenyl Methoxy group offers stronger electron donation, possibly altering metabolic stability.

Fluorine and methoxy substituents may enhance interactions with hydrophobic pockets or hydrogen-bonding regions in biological targets compared to methyl .

Side Chain Modifications

The 3-ethoxypropyl carboxamide side chain distinguishes the target from analogs with ester or alternative alkyl groups:

Compound Side Chain Functional Impact
Target compound 3-ethoxypropyl carboxamide Carboxamide improves hydrolytic stability vs. esters; ethoxy enhances solubility.
EIMTC [] Ethyl carboxylate Esters are more prone to hydrolysis, reducing in vivo half-life.
N-(4-chlorobenzyl) analog [] 4-chlorobenzyl carboxamide Chlorobenzyl increases molecular weight and lipophilicity, potentially affecting CNS penetration.
3-isopropoxypropyl analog [] 3-isopropoxypropyl carboxamide Isopropoxy may reduce solubility but improve membrane permeability.

Carboxamides generally exhibit better metabolic stability than esters, making the target compound more suitable for oral administration . The ethoxypropyl chain balances solubility and permeability, whereas bulkier groups (e.g., isopropoxy) might compromise solubility .

Thermal and Chemical Stability

Compounds with imidazo-triazine cores, such as those in , decompose via oxidative pathways, generating small molecules like CO₂ and H₂O . The target compound’s ethoxypropyl side chain may stabilize the core against thermal degradation compared to isopropyl or benzyl groups, which introduce steric strain .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[2,1-c][1,2,4]triazine core. This class of compounds is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of the ethoxypropyl group and the p-tolyl substituent may enhance lipophilicity and bioavailability.

Antimicrobial Activity

Compounds with similar structural motifs have been reported to exhibit significant antimicrobial activity. For instance:

  • Mechanism : Many imidazo[2,1-c][1,2,4]triazines inhibit bacterial DNA synthesis by targeting topoisomerases.
  • Case Studies : A study demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazines showed potent activity against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Imidazo[2,1-c][1,2,4]triazines have been investigated for their potential as anticancer agents:

  • Mechanism : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways.
  • Research Findings : In vitro studies revealed that certain analogs reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range.

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds are attributed to their ability to inhibit pro-inflammatory cytokines:

  • Mechanism : They may inhibit NF-kB signaling pathways or reduce the production of nitric oxide.
  • Case Studies : Research has shown that imidazo[2,1-c][1,2,4]triazine derivatives can significantly lower levels of TNF-alpha and IL-6 in cellular models.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanismReference
Imidazo[2,1-c][1,2,4]triazine Derivative AAntimicrobialInhibition of DNA gyrase[Study 1]
Imidazo[2,1-c][1,2,4]triazine Derivative BAntitumorInduction of apoptosis[Study 2]
Imidazo[2,1-c][1,2,4]triazine Derivative CAnti-inflammatoryNF-kB pathway inhibition[Study 3]

Q & A

Q. What are the optimal synthetic routes for N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?

  • Methodological Answer : The synthesis of this compound likely follows multi-step protocols common to imidazo-triazine derivatives. Key steps include:
  • Core formation : Condensation of triazine precursors with imidazole intermediates under controlled pH and temperature (e.g., 60–80°C in polar aprotic solvents like DMF) .
  • Substituent introduction : Alkylation or acylation to attach the 3-ethoxypropyl and p-tolyl groups. For example, nucleophilic substitution reactions using ethoxypropyl halides under inert atmospheres .
  • Purification : High-performance liquid chromatography (HPLC) or flash chromatography with gradients optimized for polar heterocycles (e.g., acetonitrile/water) .
    Yield optimization requires precise control of stoichiometry and reaction time, as excess reagents may lead to side products like over-alkylated derivatives.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and ring junction stereochemistry. For example, the ethoxypropyl chain’s methylene protons appear as triplets near δ 3.4–3.6 ppm, while aromatic protons from the p-tolyl group resonate as doublets around δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., [M+H]+ ion at m/z 435.2012 for C22H27N5O3) and detect impurities .
  • Infrared Spectroscopy (IR) : Peaks near 1680 cm−1 (C=O stretch) and 1250 cm−1 (C-O from ethoxy group) confirm functional groups .
  • HPLC with UV/Vis detection : Retention time consistency under isocratic conditions (e.g., 70:30 methanol/water) ensures >95% purity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability assays should include:
  • pH-dependent degradation studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC; imidazo-triazines are typically stable in neutral to mildly acidic conditions but may hydrolyze in strongly basic media due to lactam ring opening .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures. For similar compounds, decomposition often occurs above 200°C, but storage at −20°C in desiccated environments is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer : SAR strategies include:
  • Substituent variation : Synthesize analogs with modified ethoxypropyl chains (e.g., shorter/longer alkoxy groups) or substituted aryl groups (e.g., electron-withdrawing fluorine instead of p-tolyl’s methyl). Compare bioactivity in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
  • Docking simulations : Use software like AutoDock Vina to predict binding affinities to targets (e.g., triazine derivatives’ interactions with ATP-binding pockets in kinases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Metabolic stability : Assess cytochrome P450-mediated oxidation using liver microsomes. Introduce steric hindrance (e.g., branched ethoxy groups) to reduce metabolic clearance .

Q. What strategies resolve contradictions in reported biological activity data for imidazo-triazine derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., conflicting IC50 values) may arise from assay variability or impurity interference. Mitigation approaches include:
  • Standardized assays : Re-evaluate activity under uniform conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Orthogonal validation : Confirm hits using complementary techniques (e.g., cell-based viability assays alongside enzymatic assays) .
  • Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., de-ethylated derivatives) that may antagonize or enhance activity .

Q. How can computational methods predict off-target interactions for this compound?

  • Methodological Answer : Computational workflows involve:
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to screen databases like ChEMBL for potential off-targets (e.g., GPCRs or ion channels) .
  • Molecular dynamics (MD) simulations : Simulate binding to off-target proteins over 100+ ns to assess stability. For example, ethoxypropyl’s flexibility may permit interactions with allosteric sites in unrelated enzymes .
  • Machine learning : Train models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks based on structural fingerprints .

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